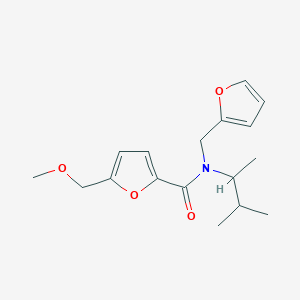acetic acid](/img/structure/B5903841.png)
[4-(2-fluorophenoxy)piperidin-1-yl](4-isopropoxyphenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(2-fluorophenoxy)piperidin-1-yl](4-isopropoxyphenyl)acetic acid, also known as FLUPP or FIPA, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of [4-(2-fluorophenoxy)piperidin-1-yl](4-isopropoxyphenyl)acetic acid is not fully understood, but it is believed to act through multiple pathways. [4-(2-fluorophenoxy)piperidin-1-yl](4-isopropoxyphenyl)acetic acid has been shown to modulate the activity of various receptors, including dopamine and serotonin receptors. It also has antioxidant properties and can reduce oxidative stress in cells. [4-(2-fluorophenoxy)piperidin-1-yl](4-isopropoxyphenyl)acetic acid may also affect the expression of genes involved in cell growth and survival.
Biochemical and Physiological Effects:
[4-(2-fluorophenoxy)piperidin-1-yl](4-isopropoxyphenyl)acetic acid has been found to have various biochemical and physiological effects in animal models and cell cultures. It can improve memory and learning in animal models of Alzheimer's disease. It can also reduce inflammation and oxidative stress in cells. In cancer research, [4-(2-fluorophenoxy)piperidin-1-yl](4-isopropoxyphenyl)acetic acid has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
[4-(2-fluorophenoxy)piperidin-1-yl](4-isopropoxyphenyl)acetic acid has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and low toxicity. However, its limited solubility in water can make it challenging to work with in certain experiments. Additionally, [4-(2-fluorophenoxy)piperidin-1-yl](4-isopropoxyphenyl)acetic acid's mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on [4-(2-fluorophenoxy)piperidin-1-yl](4-isopropoxyphenyl)acetic acid. One area of interest is the development of new drugs based on the structure of [4-(2-fluorophenoxy)piperidin-1-yl](4-isopropoxyphenyl)acetic acid. Another area of research is the investigation of [4-(2-fluorophenoxy)piperidin-1-yl](4-isopropoxyphenyl)acetic acid's potential therapeutic applications in other fields, such as cardiovascular disease and diabetes. Additionally, further studies are needed to elucidate the mechanism of action of [4-(2-fluorophenoxy)piperidin-1-yl](4-isopropoxyphenyl)acetic acid and its effects on various cellular pathways.
Méthodes De Synthèse
[4-(2-fluorophenoxy)piperidin-1-yl](4-isopropoxyphenyl)acetic acid can be synthesized through a multistep process involving the reaction of 4-isopropoxyphenylacetic acid with 2-fluorophenol, followed by the reaction with piperidine. The final product is obtained through purification and isolation steps. The synthesis method has been optimized to achieve high yields and purity of the final product.
Applications De Recherche Scientifique
[4-(2-fluorophenoxy)piperidin-1-yl](4-isopropoxyphenyl)acetic acid has been studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and drug development. In neuroscience, [4-(2-fluorophenoxy)piperidin-1-yl](4-isopropoxyphenyl)acetic acid has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In cancer research, [4-(2-fluorophenoxy)piperidin-1-yl](4-isopropoxyphenyl)acetic acid has been found to inhibit the growth of cancer cells and induce apoptosis. In drug development, [4-(2-fluorophenoxy)piperidin-1-yl](4-isopropoxyphenyl)acetic acid has been used as a lead compound to develop new drugs with improved efficacy and safety profiles.
Propriétés
IUPAC Name |
2-[4-(2-fluorophenoxy)piperidin-1-yl]-2-(4-propan-2-yloxyphenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FNO4/c1-15(2)27-17-9-7-16(8-10-17)21(22(25)26)24-13-11-18(12-14-24)28-20-6-4-3-5-19(20)23/h3-10,15,18,21H,11-14H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOVDTLOAYEFMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(C(=O)O)N2CCC(CC2)OC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{2,4-dimethyl-6-[(3-propyl-1-pyrrolidinyl)methyl]phenoxy}tetrahydro-2H-pyran-4-carboxylic acid trifluoroacetate](/img/structure/B5903759.png)
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-(3-thienylmethyl)cyclopropanamine](/img/structure/B5903760.png)
![N-[2-(allyloxy)benzyl]-N-ethyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5903769.png)

![1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B5903790.png)
![(1R,9aR)-1-(1H-pyrrolo[2,3-b]pyridin-1-ylmethyl)octahydro-2H-quinolizin-1-ol](/img/structure/B5903795.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(2-chlorophenoxy)ethanamine](/img/structure/B5903796.png)


![N-(2-ethyl-2H-1,2,3-triazol-4-yl)-2-[3-(3-methylpyrazin-2-yl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5903801.png)
![3-{2-[(2R*,6S*)-2-allyl-6-phenyl-3,6-dihydropyridin-1(2H)-yl]-2-oxoethyl}imidazolidine-2,4-dione](/img/structure/B5903805.png)

![methyl (2S)-({2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)(phenyl)acetate](/img/structure/B5903832.png)
![4-[(2-methylprop-2-en-1-yl)oxy]-N-(1-methyl-2-pyrazin-2-ylethyl)benzamide](/img/structure/B5903833.png)